Cas no 2549003-62-3 (4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine)
![4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2549003-62-3x500.png)
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2549003-62-3
- 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
- F6619-8036
- AKOS040710919
- 4-Methoxy-6-[4-(2-thiazolyl)-1-piperazinyl]pyrimidine
-
- インチ: 1S/C12H15N5OS/c1-18-11-8-10(14-9-15-11)16-3-5-17(6-4-16)12-13-2-7-19-12/h2,7-9H,3-6H2,1H3
- InChIKey: TYWJYJQUJRLGEP-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N2CCN(C3=NC=CS3)CC2)=CC(OC)=N1
計算された属性
- せいみつぶんしりょう: 277.09973129g/mol
- どういたいしつりょう: 277.09973129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.320±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 488.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 6.30±0.10(Predicted)
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-8036-30mg |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-8036-5μmol |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-8036-10mg |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-8036-2μmol |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-8036-40mg |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-8036-10μmol |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-8036-20μmol |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-8036-2mg |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-8036-15mg |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6619-8036-4mg |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
2549003-62-3 | 4mg |
$99.0 | 2023-09-07 |
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine 関連文献
-
1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidineに関する追加情報
Introduction to 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine (CAS No. 2549003-62-3)
4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine, with the CAS number 2549003-62-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are essential scaffolds in the development of various therapeutic agents. The unique structural features of this compound, particularly the presence of a methoxy group and a thiazole-containing piperazine moiety, make it a promising candidate for a range of biological applications.
The chemical structure of 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine can be described as follows: it consists of a pyrimidine ring with a methoxy substituent at the 4-position and a piperazine ring attached at the 6-position. The piperazine ring is further functionalized with a thiazole group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive target for drug discovery and development.
Recent studies have highlighted the potential therapeutic applications of 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine. One notable area of research is its activity as a modulator of specific receptors and enzymes. For instance, this compound has shown promising results in modulating G protein-coupled receptors (GPCRs), which are key targets in the treatment of various diseases such as cardiovascular disorders, neurological conditions, and metabolic syndromes. The ability to selectively modulate these receptors can lead to more effective and safer therapeutic interventions.
In addition to its receptor-modulating properties, 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to significant tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting key pro-inflammatory cytokines and enzymes, thereby offering a potential new approach to managing these conditions.
The pharmacokinetic properties of 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine have also been studied in detail. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is high, and it demonstrates good stability in plasma and tissues. These properties are crucial for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.
To further enhance its therapeutic potential, researchers have explored various prodrug strategies for 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine. Prodrugs are inactive derivatives that are converted into their active forms within the body through metabolic processes. By designing prodrugs with improved pharmacokinetic properties or reduced side effects, it is possible to optimize the clinical utility of this compound. For example, ester prodrugs have been developed to enhance the lipophilicity and improve the oral bioavailability of 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine in various disease models. Early-phase trials have shown promising results in terms of safety profiles and preliminary efficacy data. These trials are essential for determining the optimal dosing regimens and identifying any potential side effects or adverse reactions that may need to be addressed before advancing to later-phase trials.
In conclusion, 4-methoxy-6-[4-(1,3-thiazol-2-y l)piperazin - 1 - yl ]pyrimidine (CAS No . 25 4900 3 - 6 2 - 3 ) strong > represents a promising compound with diverse biological activities and potential therapeutic applications . Its unique structural features , combined with favorable pharmacokinetic properties , make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research . Ongoing studies continue to explore its full potential , paving the way for new treatment options in various medical conditions . p >
2549003-62-3 (4-methoxy-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine) 関連製品
- 24393-59-7((E)-Ethyl 3-(2-nitrophenyl)acrylate)
- 313529-40-7(N-3,3'-dimethoxy-4'-(4-methylbenzamido)-1,1'-biphenyl-4-yl-4-methylbenzamide)
- 1337051-97-4(2-(1-aminobutyl)-4,6-dichlorophenol)
- 899742-94-0(5-(3,5-dimethoxyphenyl)methyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 2172310-77-7(3-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}methyl)pentanoic acid)
- 1691204-32-6(1-Benzyl-1H-imidazole-5-boronic acid)
- 1893829-03-2(1-(2,3-dihydro-1-benzofuran-5-yl)cyclobutylmethanol)
- 2171237-28-6(2-(2R)-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetic acid)
- 2227898-69-1((1S)-2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethan-1-ol)
- 55422-79-2(2,6-Bis(chloromethyl)pyridine hydrochloride)




